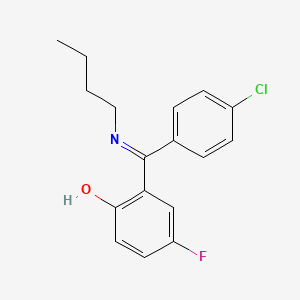
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Diazotization and Coupling: The diazenyl group is introduced through diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with the indole derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Substituted indole and pyridine derivatives.
科学研究应用
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new therapeutic agents.
Industry:
作用机制
The mechanism of action of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing various biological processes . The diazenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and proteins .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group.
Uniqueness: The combination of the indole, diazenyl, and pyridine moieties in ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone makes it unique compared to other indole derivatives.
属性
分子式 |
C21H16N4O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-9-6-12-22-13-16)24-23-19-17-10-4-5-11-18(17)25(21(19)27)14-15-7-2-1-3-8-15/h1-13,27H,14H2 |
InChI 键 |
IFUYGNPLUBGRLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


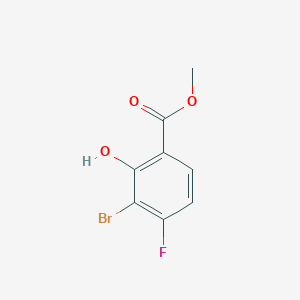
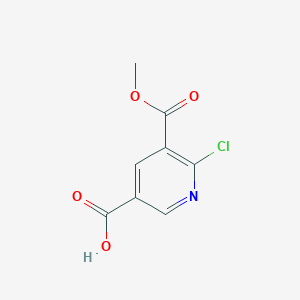
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
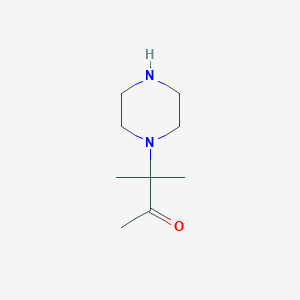
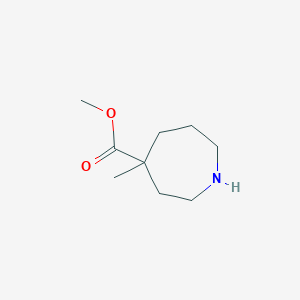
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
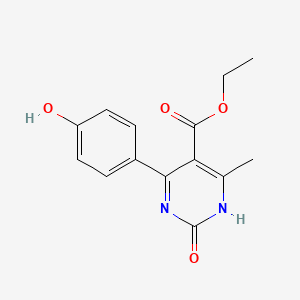

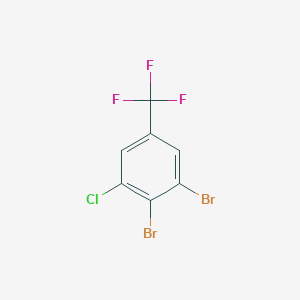

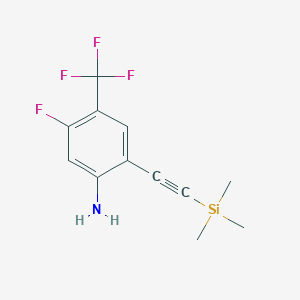

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
